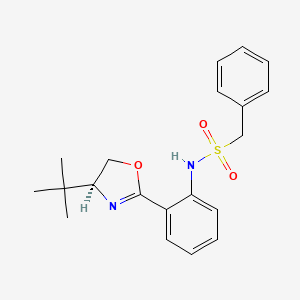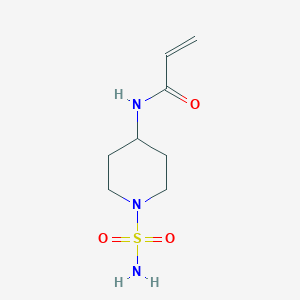
N-(1-Sulfamoylpiperidin-4-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Sulfamoylpiperidin-4-yl)prop-2-enamide, also known as SP-1, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. SP-1 is a small molecule inhibitor that has been shown to have potent anti-cancer properties.
Mechanism of Action
The mechanism of action of N-(1-Sulfamoylpiperidin-4-yl)prop-2-enamide involves the inhibition of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in many types of cancer cells and plays a critical role in tumor growth and survival. By inhibiting CAIX, N-(1-Sulfamoylpiperidin-4-yl)prop-2-enamide disrupts the pH balance in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
N-(1-Sulfamoylpiperidin-4-yl)prop-2-enamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, N-(1-Sulfamoylpiperidin-4-yl)prop-2-enamide has been shown to inhibit the growth of bacteria and fungi. It has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(1-Sulfamoylpiperidin-4-yl)prop-2-enamide is its potency. It has been shown to be effective at low concentrations, making it a cost-effective option for research. However, one limitation of N-(1-Sulfamoylpiperidin-4-yl)prop-2-enamide is its solubility. It is not very soluble in water, which can make it difficult to work with in certain experiments.
Future Directions
There are a number of future directions for the research of N-(1-Sulfamoylpiperidin-4-yl)prop-2-enamide. One potential application is in the treatment of hypoxic tumors. Hypoxic tumors are tumors that have low oxygen levels, making them difficult to treat with traditional therapies. N-(1-Sulfamoylpiperidin-4-yl)prop-2-enamide has been shown to be effective in hypoxic conditions, making it a potential candidate for the treatment of hypoxic tumors.
Another potential application is in the treatment of inflammatory diseases. N-(1-Sulfamoylpiperidin-4-yl)prop-2-enamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of diseases such as rheumatoid arthritis and inflammatory bowel disease.
Conclusion:
In conclusion, N-(1-Sulfamoylpiperidin-4-yl)prop-2-enamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its potent anti-cancer properties, along with its anti-bacterial, anti-fungal, and anti-inflammatory properties, make it a promising candidate for future research. With further study, N-(1-Sulfamoylpiperidin-4-yl)prop-2-enamide could potentially be used to treat a wide range of diseases and conditions.
Synthesis Methods
The synthesis of N-(1-Sulfamoylpiperidin-4-yl)prop-2-enamide involves the reaction of piperidine-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with sulfamide to form the corresponding sulfonamide. The final step involves the reaction of the sulfonamide with propargylamine to form N-(1-Sulfamoylpiperidin-4-yl)prop-2-enamide.
Scientific Research Applications
N-(1-Sulfamoylpiperidin-4-yl)prop-2-enamide has been extensively studied for its potential applications in the field of cancer research. It has been shown to inhibit the growth of various types of cancer cells, including breast cancer, lung cancer, and prostate cancer. In addition, N-(1-Sulfamoylpiperidin-4-yl)prop-2-enamide has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy.
properties
IUPAC Name |
N-(1-sulfamoylpiperidin-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O3S/c1-2-8(12)10-7-3-5-11(6-4-7)15(9,13)14/h2,7H,1,3-6H2,(H,10,12)(H2,9,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMSOGXWHWMEKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCN(CC1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Sulfamoylpiperidin-4-yl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

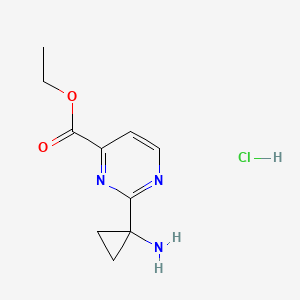
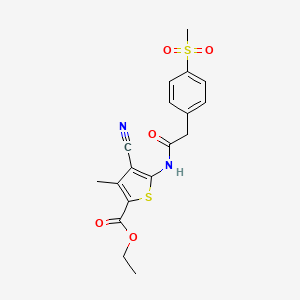
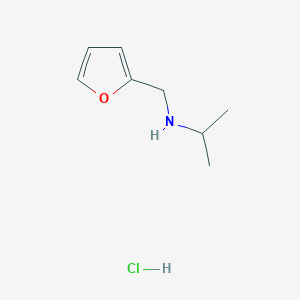
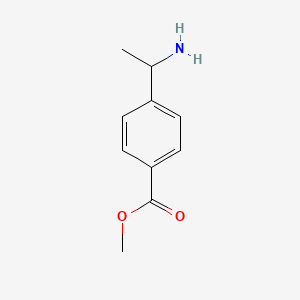
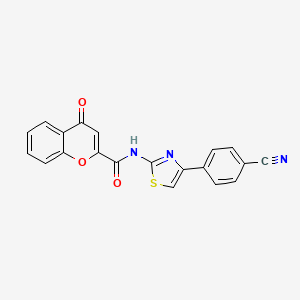
![[1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazol-3-yl]methanol](/img/structure/B2887041.png)
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2887042.png)
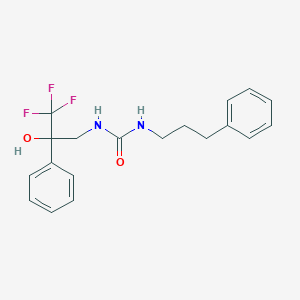
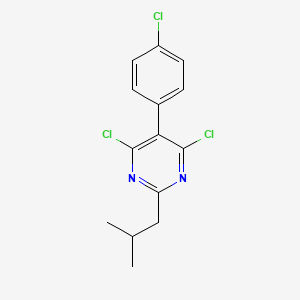
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2887046.png)
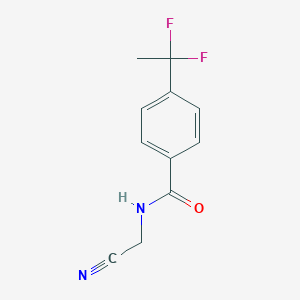
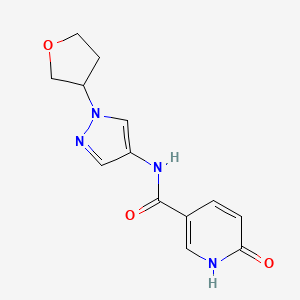
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[(4-fluorophenyl)sulfanyl]acetate](/img/structure/B2887053.png)
